(4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride
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Overview
Description
(4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride: is a bicyclic amine compound characterized by a rigid and strain-free bicyclo(222)octane framework with a phenyl group attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method for synthesizing bicyclo(2.2.2)octane derivatives involves the Diels-Alder reaction, followed by ring-closing metathesis.
Enantioselective Synthesis: Enantioselective synthesis of bicyclo(2.2.2)octane-1-carboxylates under metal-free conditions has been reported.
Industrial Production Methods: Industrial production methods for bicyclo(2.2.2)octan-1-amine, 4-phenyl- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo(2.2.2)octane derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the bicyclic framework or the attached functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: (4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride is used as a building block in organic synthesis. Its rigid structure makes it a valuable scaffold for the development of new molecules with specific spatial arrangements .
Biology and Medicine: For example, bicyclo(2.2.2)octane derivatives have been investigated as inhibitors of enzymes such as topoisomerase II, which is involved in DNA replication .
Industry: In the industrial sector, bicyclo(2.2.2)octane derivatives can be used in the synthesis of polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of bicyclo(2.2.2)octan-1-amine, 4-phenyl- depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The rigid bicyclic structure can enhance binding affinity and specificity .
Comparison with Similar Compounds
Bicyclo(2.2.2)octane-1-carboxylate: This compound shares the same bicyclic framework but has a carboxylate group instead of an amine.
Bicyclo(2.2.2)octene: This compound has a similar bicyclic structure but contains a double bond within the ring system.
Uniqueness: (4-phenyl-1-bicyclo[2.2.2]octanyl)azanium chloride is unique due to the presence of both the amine and phenyl groups, which can impart distinct chemical and biological properties. The combination of rigidity and functional diversity makes it a versatile compound for various applications .
Properties
CAS No. |
10206-89-0 |
---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4-phenylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C14H19N/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11,15H2 |
InChI Key |
JXMVQBDHMBOHDH-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=CC=C3)N |
Key on ui other cas no. |
10206-89-0 |
Related CAS |
16142-83-9 (unspecified hydrochloride monohydrate) |
Synonyms |
4-phenylbicyclo(2.2.2)octan-1-amine, hydrochloride EXP 561 EXP-561 EXP561 EXP561hydrochloride EXP561hydrochloride, monohydrate |
Origin of Product |
United States |
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